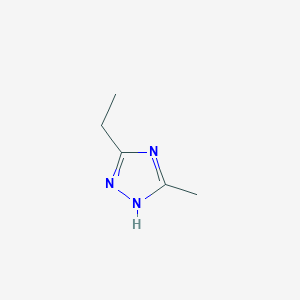![molecular formula C19H18N2O4S B12118597 Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- CAS No. 39908-37-7](/img/structure/B12118597.png)
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is a complex organic compound that features a unique structure combining acetic acid with a substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxyphenyl groups. The final step involves the thio-acetylation to attach the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The thio-acetyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenylacetic acid: A simpler compound with a single methoxyphenyl group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.
Methacetin: Features a methoxyphenyl group and an acetamide moiety.
Uniqueness
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is unique due to its combination of an imidazole ring with two methoxyphenyl groups and a thio-acetyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
39908-37-7 |
|---|---|
Formule moléculaire |
C19H18N2O4S |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
JIJXPLATFGYIOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)






![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)

![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)



![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
